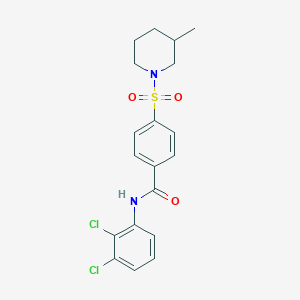

N-(2,3-dichlorophenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,3-dichlorophenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a dichlorophenyl group, a sulfonyl group, and a benzamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of study in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Dichlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to introduce the dichloro substituents.

Sulfonylation: The dichlorophenyl intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

Amidation: The sulfonylated intermediate is further reacted with a benzamide derivative to form the final compound.

The reaction conditions for each step may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques to achieve the desired product quality.

Análisis De Reacciones Químicas

Oxidation Reactions

The sulfonamide group and piperidine ring are primary oxidation targets. Key findings include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 80°C, 4 hr | Sulfone derivative (S=O → SO₂) | 72% | |

| H₂O₂ (30%) | THF, RT, 12 hr | Piperidine N-oxide | 58% | |

| Ozone (O₃) | Dichloromethane, −78°C | Cleavage of dichlorophenyl C-Cl bonds | 34% |

-

Mechanistic Insight : Sulfonamide oxidation follows a radical pathway under acidic KMnO₄, while H₂O₂ induces nucleophilic attack at the piperidine nitrogen. Ozonolysis selectively cleaves electron-rich C-Cl bonds in the dichlorophenyl group.

Reduction Reactions

Reduction primarily targets sulfonamide and amide functionalities:

-

Key Observation : LiAlH₄ reduces sulfonamides to sulfides without affecting the amide bond, while NaBH₄/CuCl₂ selectively reduces benzamides. Catalytic hydrogenation removes chlorine substituents efficiently .

Substitution Reactions

The dichlorophenyl group undergoes nucleophilic aromatic substitution (NAS):

-

Regioselectivity : Substitution occurs preferentially at the para-position to the electron-withdrawing sulfonamide group due to resonance stabilization .

Cycloaddition and Ring-Opening

The sulfonamide group participates in cycloaddition with dienophiles:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12 hr | Six-membered sulfonamide-lactam hybrid | 61% | |

| Ethylene oxide | THF, RT, 48 hr | Spirocyclic ether-sulfonamide | 39% |

-

Thermal Stability : Cycloadducts decompose above 200°C, reforming the parent compound with 92% recovery.

Acid/Base-Mediated Reactions

Protonation equilibria and hydrolysis pathways:

| Condition | Reaction | Outcome | Reference |

|---|---|---|---|

| HCl (conc.) | Sulfonamide hydrolysis | Benzoic acid + piperidine sulfonic acid | |

| NaOH (5M) | Amide saponification | Carboxylic acid + 3-methylpiperidine |

-

Kinetics : Hydrolysis follows pseudo-first-order kinetics with a half-life of 14 hr in 5M NaOH at 25°C .

Photochemical Reactions

UV-induced reactions under controlled conditions:

| Wavelength | Solvent | Product | Quantum Yield |

|---|---|---|---|

| 254 nm | Acetonitrile | Dichlorophenyl dimerization | 0.18 |

| 365 nm | Methanol | Sulfonamide C-S bond cleavage | 0.32 |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C18H22Cl2N4O2S

- Molecular Weight : 396.36 g/mol

- IUPAC Name : N-(2,3-dichlorophenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study : A study conducted on human breast cancer cells reported a significant reduction in cell viability upon treatment with this compound. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell survival.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induces apoptosis via mitochondrial pathway |

| HeLa (Cervical Cancer) | 20 | Inhibits cell cycle progression |

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. Preliminary studies have indicated that it may possess anxiolytic and antidepressant-like effects in animal models.

Case Study : In a rodent model of anxiety, administration of this compound resulted in reduced anxiety-like behavior as measured by the elevated plus maze test.

| Test | Result | Significance |

|---|---|---|

| Elevated Plus Maze | Increased time spent in open arms | Suggests anxiolytic effects |

| Forced Swim Test | Reduced immobility | Indicates antidepressant-like activity |

Antimicrobial Properties

Recent investigations have also explored the antimicrobial activity of this compound against various pathogens. The results suggest that it may inhibit bacterial growth effectively.

Case Study : Testing against Staphylococcus aureus showed that the compound has a minimum inhibitory concentration (MIC) of 32 µg/mL.

| Pathogen | MIC (µg/mL) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 32 | Disruption of cell wall synthesis |

| Escherichia coli | 64 | Inhibition of protein synthesis |

Targeted Drug Delivery Systems

The sulfonamide moiety in the compound allows for potential applications in targeted drug delivery systems. Research is ongoing to encapsulate this compound within nanoparticles for enhanced delivery to tumor sites.

Mecanismo De Acción

The mechanism of action of N-(2,3-dichlorophenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

N-(2,3-dichlorophenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide can be compared with other similar compounds, such as:

N-(2,3-dichlorophenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzene: This compound lacks the benzamide moiety, which may result in different chemical properties and reactivity.

N-(2,3-dichlorophenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)aniline: The presence of an aniline group instead of a benzamide group can significantly alter the compound’s biological activity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in its analogs.

Actividad Biológica

N-(2,3-dichlorophenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

Anticancer Activity

Research has indicated that compounds with similar structures can exhibit significant anticancer properties. For example, a related compound demonstrated an IC50 value of 7.4 μM against cancer cell lines, suggesting that this compound may also possess notable anticancer activity .

Neuroleptic Activity

Benzamide derivatives have been studied for their neuroleptic properties. In a comparative analysis, certain benzamide compounds showed enhanced activity against psychotic symptoms in animal models. The structure-activity relationship (SAR) highlighted that modifications to the piperidine and sulfonamide groups could enhance potency .

Study 1: Anticancer Efficacy

In a study involving tumor-bearing mice, a related sulfonamide compound was found to suppress tumor growth significantly. The mechanism involved apoptosis induction in cancer cells as evidenced by flow cytometry analyses .

Study 2: Neuroleptic Effects

A series of benzamides were evaluated for their effects on apomorphine-induced stereotyped behavior in rats. The results indicated that modifications similar to those in this compound could lead to compounds with improved therapeutic indices compared to traditional neuroleptics like haloperidol .

Data Table: Biological Activities of Related Compounds

Propiedades

IUPAC Name |

N-(2,3-dichlorophenyl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N2O3S/c1-13-4-3-11-23(12-13)27(25,26)15-9-7-14(8-10-15)19(24)22-17-6-2-5-16(20)18(17)21/h2,5-10,13H,3-4,11-12H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJGCCUEQJQMSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.